2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Description
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one (CAS: 946385-24-6) is a spirocyclic compound featuring a bicyclic framework comprising a 1,3-diaza ring fused to a cyclohexane moiety. Its molecular formula is C₁₃H₁₂ClN₂O, with a molecular weight of 247.70 g/mol . The spirocyclic architecture introduces conformational rigidity, which can influence binding affinity to biological targets, making it a candidate for pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMWDGATBNHLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves multicomponent reactions. One common method includes the reaction of 1-methylpiperidin-4-one with 2-amino-4-methoxy-6-methyl-1,3,5-triazine and thiosemicarbazide under microwave-assisted conditions. This method is preferred due to its efficiency, higher yields, and shorter reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Antiplatelet Activity
Research indicates that compounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one exhibit significant antiplatelet properties by inhibiting the glycoprotein IIb/IIIa receptor complex. This inhibition can prevent platelet aggregation, which is crucial in treating thromboembolic disorders and cardiovascular diseases .
2. Therapeutic Potential in Inflammatory Conditions
The compound has been explored for its potential in treating various inflammatory conditions due to its ability to modulate cell adhesion processes. This includes applications in rheumatoid arthritis and other autoimmune diseases where excessive platelet aggregation contributes to disease pathology .
Synthetic Applications
1. Synthesis of Complex Molecules
The diazaspiro framework allows for the synthesis of various derivatives that can be tailored for specific biological activities. The compound serves as a precursor in the synthesis of more complex molecules used in drug discovery and development .
2. Photochemical Reactions
The unique structure of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one makes it suitable for photochemical reactions, which are valuable in the synthesis of aliphatic compounds and other organic transformations .
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
Recent studies have indicated that compounds like 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one can be utilized in the development of OLEDs due to their electronic properties and stability under light exposure. This application is particularly relevant in the field of optoelectronics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in targeted cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Spirocyclic compounds with diaza or triaza cores and aromatic substituents are widely explored for their diverse reactivity and biological relevance. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Impact of Substituent Position and Ring Systems
- Diaza vs. Triaza Cores: The replacement of a carbon atom with nitrogen in triaza systems (e.g., 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one) enhances hydrogen-bonding capacity and solubility in polar solvents . In contrast, 1,3-diaza systems (e.g., the target compound) exhibit greater rigidity due to fewer heteroatoms .
- Chlorophenyl Placement : The 4-chlorophenyl group is a common motif across analogs (e.g., 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one), contributing to π-π stacking interactions in biological targets. However, positional isomerism (e.g., 2,4-dichlorophenyl in –20) alters steric and electronic profiles .
Functional Group Modifications
- Oxa Ring Integration : The 1-oxa-2,7-diaza system in 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one introduces ether linkages, improving metabolic stability but reducing basicity .
Crystallographic and Conformational Insights
- The orthorhombic crystal system (space group P2₁2₁2₁) observed in 3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one suggests a tightly packed lattice, stabilized by van der Waals interactions between methyl and chlorophenyl groups . Comparable data for the target compound is unavailable, highlighting a research gap.
Biological Activity
Chemical Identity:
- IUPAC Name: 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
- CAS Number: 946385-24-6
- Molecular Formula: C14H15ClN2O
- Molecular Weight: 262.73 g/mol
This compound is a spirocyclic structure that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures, such as 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one, often exhibit significant antimicrobial properties. A study highlighted the activity of similar compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's unique structural characteristics may enhance its efficacy as an anticancer agent. Preliminary evaluations have shown that related spirocyclic compounds possess moderate to significant antitumor activity against different cancer cell lines. For instance, spiro compounds have been noted for their ability to inhibit tumor growth in renal and breast cancer models .
Anticonvulsant Activity
In a related study, derivatives of diazaspiro compounds were evaluated for anticonvulsant properties. While specific data on 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one is limited, the class of compounds to which it belongs has demonstrated promising results in reducing seizure activity in animal models, indicating potential for therapeutic applications in epilepsy .
Synthetic Routes
The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one typically involves multicomponent reactions. A notable method includes the reaction of 1-methylpiperidin-4-one with substituted triazines and thiosemicarbazides under microwave-assisted conditions. This method is favored for its efficiency and higher yields compared to traditional synthesis techniques .
Structural Analysis
The rigid and compact structure of this compound contributes to its stability and biological activity. The presence of the chlorophenyl group is hypothesized to enhance interaction with biological targets, potentially increasing its specificity and potency as a drug candidate .
Case Study: Antimicrobial Evaluation
In one study focusing on spirocyclic compounds similar to 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one, researchers evaluated their effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . Results indicated that certain analogs exhibited significant inhibitory effects on bacterial growth, suggesting a pathway for developing new antibiotics from this class of compounds .
Case Study: Anticancer Screening
Another investigation assessed the cytotoxic effects of spirocyclic derivatives on human cancer cell lines. The findings revealed that some derivatives inhibited cell proliferation significantly more than standard chemotherapeutics like doxorubicin, indicating a potential for developing novel cancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
